4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide
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Overview
Description
4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with an ethyl group, a dioxo group, and a carboxamide group Additionally, it contains a pyrazole ring attached to a phenyl group
Scientific Research Applications
4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-ethyl-2,3-dioxopiperazine with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Mechanism of Action
The mechanism of action of 4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-2,3-dioxopiperazine-1-carboxamide
- 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine
- N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide
Uniqueness
4-ethyl-2,3-dioxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-ethyl-2,3-dioxo-N-[2-(4-phenylpyrazol-1-yl)ethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-2-21-10-11-23(17(25)16(21)24)18(26)19-8-9-22-13-15(12-20-22)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHBPYBULZARRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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